molecular formula C8H9ClN2 B12989757 3-(Azetidin-3-yl)-4-chloropyridine

3-(Azetidin-3-yl)-4-chloropyridine

Cat. No.: B12989757
M. Wt: 168.62 g/mol
InChI Key: XYSUPOUOMAXMMN-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-4-chloropyridine is a heterocyclic compound that contains both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-4-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring. This is followed by aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-4-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropyridine moiety to a pyridine ring.

    Substitution: The chlorine atom in the chloropyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

3-(Azetidin-3-yl)-4-chloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-4-chloropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The chloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine ring and the chloropyridine moiety. This combination provides the compound with distinct chemical and biological properties that are not found in other similar compounds. The presence of the chlorine atom in the pyridine ring enhances its reactivity and allows for further functionalization, making it a versatile building block in synthetic chemistry .

Biological Activity

3-(Azetidin-3-yl)-4-chloropyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H8ClN
  • Molecular Weight : 155.60 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit:

  • Antimicrobial Activity : By inhibiting bacterial growth through interference with metabolic pathways.
  • Anticancer Properties : Inducing apoptosis in cancer cells by targeting specific oncogenic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the azetidine and pyridine moieties significantly influence the biological activity of the compound. For instance, variations in substituents on the pyridine ring can enhance potency against specific cancer cell lines.

Modification Effect on Activity Reference
Chlorine at position 4Enhances cytotoxicity in cancer cells
Alkyl substitutions on azetidine ringModulates binding affinity to target proteins

Case Studies

  • Anticancer Activity : In a study evaluating the effects of various azetidine derivatives, this compound demonstrated significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines at nanomolar concentrations. The compound induced cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, suggesting its utility in developing new antibiotics .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxic Concentration (CC50) : The CC50 values for various cell lines have been determined using MTS assay systems, indicating that the compound has a favorable therapeutic index for further development .
  • Enzyme Inhibition : The compound has been shown to act as an inhibitor of specific enzymes involved in cancer metabolism, suggesting a dual mechanism of action involving both direct cytotoxicity and metabolic modulation .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

3-(azetidin-3-yl)-4-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-8-1-2-10-5-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2

InChI Key

XYSUPOUOMAXMMN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CN=C2)Cl

Origin of Product

United States

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